molecular formula C16H13BrCl2O3 B2425490 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 345980-30-5

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde

Cat. No.: B2425490
CAS No.: 345980-30-5
M. Wt: 404.08
InChI Key: JRYOPWKPBWOAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde is an organic compound with the molecular formula C16H13BrCl2O3 It is a derivative of benzaldehyde, featuring bromine, chlorine, and ethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Condensation: Amines or hydrazines under acidic or basic conditions.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzoic acid.

    Reduction: 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl alcohol.

    Condensation: Corresponding imines or hydrazones.

Scientific Research Applications

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde
  • 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde
  • 3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-propoxybenzaldehyde

Uniqueness

3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs with different alkoxy groups .

Properties

IUPAC Name

3-bromo-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrCl2O3/c1-2-21-15-6-10(8-20)5-13(17)16(15)22-9-11-3-4-12(18)7-14(11)19/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYOPWKPBWOAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.